MPO-IN-28 IC50 of 44 nM vs. Clinical-Stage MPO Inhibitors: Comparative Potency Benchmarking
In cell-free recombinant human MPO assays, MPO-IN-28 demonstrates an IC50 of 44 nM. This potency positions MPO-IN-28 as substantially more potent than the clinical-stage MPO inhibitor verdiperstat (AZD3241, IC50 = 630 nM), a reversible and orally active MPO inhibitor developed for neurodegenerative disorders [1]. MPO-IN-28 is also more potent than AZD5904 (IC50 = 140 nM), another irreversible MPO inhibitor [1]. However, MPO-IN-28 exhibits lower potency than the clinical candidate mitiperstat (AZD4831, IC50 = 1.5 nM), an irreversible xanthine-class MPO inhibitor advanced to Phase 2b/3 for heart failure with preserved ejection fraction [2]. Note: This comparison derives from cross-study data rather than a single head-to-head assay, representing class-level inference requiring careful interpretation of assay variability.
| Evidence Dimension | MPO enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 44 nM |
| Comparator Or Baseline | Verdiperstat (630 nM); AZD5904 (140 nM); Mitiperstat/AZD4831 (1.5 nM) |
| Quantified Difference | 14.3-fold more potent than verdiperstat; 3.2-fold more potent than AZD5904; 29.3-fold less potent than mitiperstat |
| Conditions | Cell-free recombinant human MPO assays; variable assay conditions across studies (APF assay for comparators, taurine chloramine assay for MPO-IN-28) |
Why This Matters
This potency benchmarking enables researchers to select MPO-IN-28 when an intermediate-potency inhibitor is required—stronger than verdiperstat but lacking the sub-nanomolar potency that may introduce target occupancy concerns in certain experimental contexts.
- [1] Lázár BA, Pásztor ET, Szabó R, et al. The Role of Myeloperoxidase in Cardiovascular Disease and Therapeutic Targeting. Antioxidants. 2024;13(1):132. Table 1. View Source
- [2] Gan LM, Lagerström-Fermér M, Ericsson H, et al. Safety, tolerability, pharmacokinetics and effect on serum uric acid of the myeloperoxidase inhibitor AZD4831 in a randomized, placebo-controlled, phase I study in healthy volunteers. Br J Clin Pharmacol. 2019;85(4):762-770. View Source
